Cas no 1372985-72-2 (methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate)

Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate is a heterocyclic compound featuring a fused thienopyran scaffold with an amino and ester functional group. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups enhances its reactivity, enabling diverse chemical modifications. This compound is of interest in medicinal chemistry due to its potential as a building block for bioactive derivatives, including kinase inhibitors or antimicrobial agents. Its stability and synthetic versatility make it suitable for research applications in drug discovery and material science.
methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate structure
1372985-72-2 structure
Product Name:methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate
CAS No:1372985-72-2
MF:C9H11NO3S
MW:213.253541231155
CID:4594318
PubChem ID:89760600
Update Time:2025-05-22

methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-amino-2h,3h,4h-thieno[2,3-b]pyran-5-carboxylate
    • methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate
    • Inchi: 1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3
    • InChI Key: ITTZDJCMEFPZTN-UHFFFAOYSA-N
    • SMILES: C12SC(N)=C(C(OC)=O)C=1CCCO2

methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate Pricemore >>

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Additional information on methyl 6-amino-2H,3H,4H-thieno2,3-bpyran-5-carboxylate

Research Brief on Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate (CAS: 1372985-72-2): Recent Advances and Applications

Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate (CAS: 1372985-72-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent literature highlights the importance of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate as a versatile scaffold for the design of small-molecule inhibitors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of selective kinase inhibitors targeting aberrant signaling pathways in cancer. The compound's thienopyran core was found to enhance binding affinity and selectivity, making it a promising candidate for further optimization. Additionally, its synthetic accessibility and modularity have enabled researchers to explore diverse structural modifications, leading to improved pharmacokinetic properties.

In the context of antimicrobial research, methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate has shown potent activity against drug-resistant bacterial strains. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited broad-spectrum antibacterial effects, particularly against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, suggesting a novel target for future antibiotic development. These findings underscore the compound's potential as a lead structure for addressing the global challenge of antimicrobial resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate to improve yield and purity. A 2023 publication in Organic Process Research & Development detailed a scalable and environmentally friendly route for its synthesis, utilizing catalytic methods to reduce waste and energy consumption. This progress is critical for enabling large-scale production and facilitating further biological evaluation. Moreover, computational studies have provided insights into the compound's reactivity and potential for further functionalization, opening new avenues for structure-activity relationship (SAR) studies.

In conclusion, methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate (CAS: 1372985-72-2) represents a valuable scaffold in medicinal chemistry, with demonstrated applications in oncology and infectious disease research. Its versatility, combined with recent synthetic and biological advancements, positions it as a promising candidate for future drug discovery efforts. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs in the development of targeted therapies.

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